

Paynantheine: A Technical Guide to its Discovery, Isolation, and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Paynantheine**

Cat. No.: **B163193**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a major indole alkaloid isolated from the leaves of *Mitragyna speciosa* (kratom), represents a significant compound of interest within the scientific community. Though historically overshadowed by mitragynine, its unique pharmacological profile as a competitive opioid antagonist and a serotonin receptor agonist positions it as a key modulator of kratom's overall effects. This technical guide provides a comprehensive overview of the discovery and isolation history of **paynantheine**, detailed experimental protocols for its extraction and purification, and a summary of its physicochemical and pharmacological properties. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

Paynantheine was first isolated and structurally elucidated in the early 1990s by a team of Japanese researchers led by Dr. Hiromitsu Takayama.^[1] This discovery was part of a larger effort to systematically characterize the complex alkaloid profile of *Mitragyna speciosa*, a plant with a long history of traditional use in Southeast Asia.^[1] As one of the most abundant alkaloids in kratom leaves, typically accounting for 10-15% of the total alkaloid content, its identification was a crucial step in understanding the plant's multifaceted pharmacology.^[2]

Physicochemical and Spectroscopic Data

The structural and physical properties of **paynantheine** have been well-characterized using a variety of spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of **Paynantheine**

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₂₈ N ₂ O ₄	[3]
Molecular Weight	396.5 g/mol	[3]
CAS Number	4697-66-9	[3]
Appearance	Crystalline solid	[3]
UV λ max	226, 292 nm	[3]
HRESIMS [M+H] ⁺	m/z 397.2119	[4]

Table 2: ¹H and ¹³C NMR Spectral Data for **Paynantheine** (in CDCl₃)

Position	δ C (ppm)	δ H (ppm), Multiplicity (J in Hz)
2	108.2	-
3	40.5	3.23, m
5	53.4	3.03, m; 2.50, m
6	19.4	2.92, m; 2.65, m
7	108.9	-
8	122.0	7.08, d (7.8)
9	157.0	-
10	99.8	6.49, d (2.4)
11	127.8	7.01, dd (7.8, 2.4)
12	111.4	6.88, d (7.8)
13	137.2	-
14	29.8	2.45, m; 1.78, m
15	39.3	2.25, m
16	169.5	-
17	160.7	7.44, s
18	13.0	1.65, d (6.6)
19	123.6	5.15, m
20	54.2	1.85, m
21	58.6	3.08, m; 2.55, m
9-OCH ₃	55.8	3.89, s
16-COOCH ₃	51.1	3.71, s
17-OCH ₃	61.9	3.66, s

(Data sourced from the supplementary information of Flores-Bocanegra et al., 2020, J. Nat. Prod.)^[5]

Experimental Protocols

The isolation of **paynantheine** from *Mitragyna speciosa* leaves involves a multi-step process of extraction, partitioning, and chromatographic purification. The following is a representative protocol synthesized from established methods for kratom alkaloid isolation.

General Laboratory Equipment

- Soxhlet extractor or large-volume maceration flasks
- Rotary evaporator
- Separatory funnels
- Glass chromatography columns
- Silica gel 60 (70-230 mesh) for column chromatography
- Preparative Thin-Layer Chromatography (PTLC) plates
- High-Performance Liquid Chromatography (HPLC) system
- Standard laboratory glassware and reagents

Extraction of Crude Alkaloids

- Preparation of Plant Material: Air-dry fresh *Mitragyna speciosa* leaves in the shade and grind them into a fine powder.
- Defatting: To remove non-polar constituents, perform a preliminary extraction of the dried leaf powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus for 8-12 hours. Discard the solvent.

- **Alkaloid Extraction:** The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, for 24-48 hours with continuous agitation (maceration) or in a Soxhlet apparatus.
- **Concentration:** The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude alkaloid-rich extract.

Acid-Base Partitioning

- **Acidification:** Dissolve the crude extract in a 5% aqueous solution of acetic acid or hydrochloric acid.
- **Washing:** Wash the acidic solution with a non-polar solvent like dichloromethane or ethyl acetate to remove neutral and weakly basic impurities. Discard the organic layer.
- **Basification:** Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form.
- **Extraction of Free Bases:** Extract the basified aqueous solution multiple times with dichloromethane. Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified total alkaloid fraction.

Chromatographic Purification

- **Column Chromatography:**
 - **Stationary Phase:** Silica gel 60.
 - **Mobile Phase:** A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, with an increasing proportion of ethyl acetate, followed by the addition of a small amount of methanol for more polar alkaloids.
 - **Fraction Collection:** Collect fractions and monitor them by Thin-Layer Chromatography (TLC).

- Preparative Thin-Layer Chromatography (PTLC):
 - Combine fractions containing **paynantheine** (as identified by comparison with a reference standard on TLC).
 - Apply the combined fractions to preparative TLC plates and develop with a suitable solvent system (e.g., chloroform:methanol, 95:5).
 - Scrape the band corresponding to **paynantheine** and elute the compound from the silica with methanol.
- Final Purification (Optional): For obtaining high-purity **paynantheine**, High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.

Pharmacological Profile

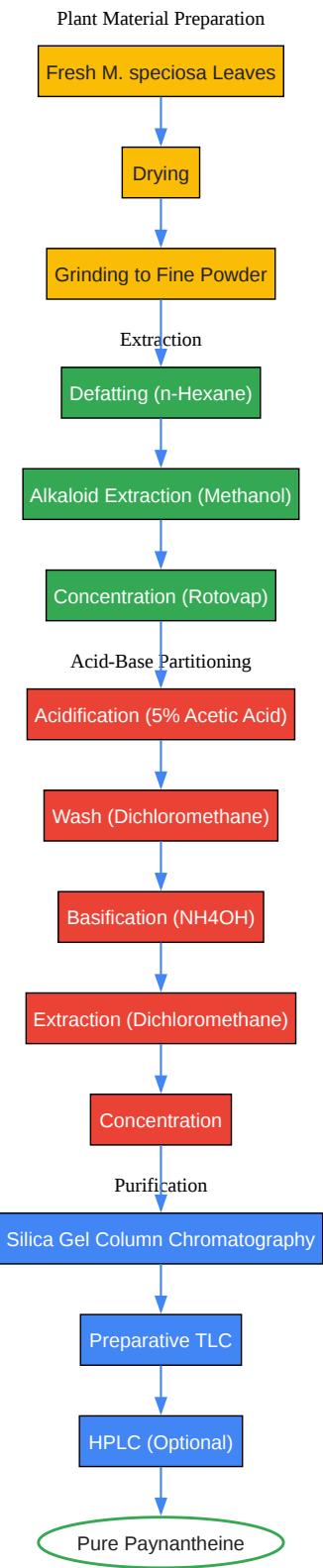
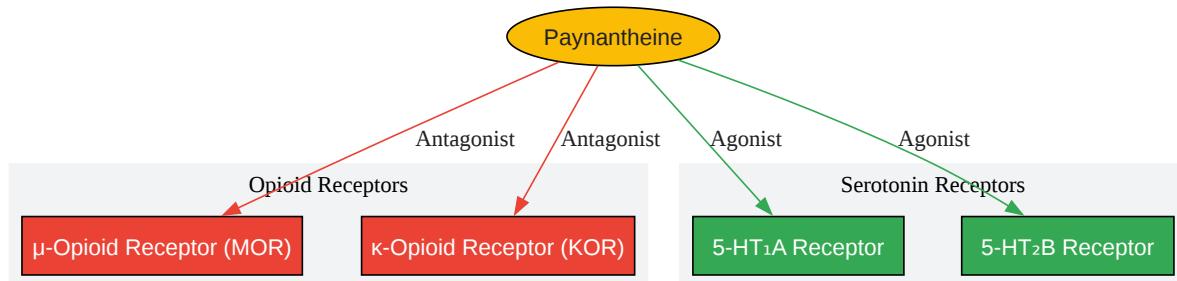

Paynantheine exhibits a distinct pharmacological profile that contributes to the overall effects of kratom. It acts as a competitive antagonist at μ - and κ -opioid receptors and as an agonist at serotonin receptors, particularly 5-HT_{1A}.

Table 3: Receptor Binding Affinities (Ki) of **Paynantheine**

Receptor	Species	Ki (nM)	Activity	Reference(s)
μ -Opioid Receptor (MOR)	Human	~410	Competitive Antagonist	[6]
κ -Opioid Receptor (KOR)	Human	~2600	Competitive Antagonist	[6]
δ -Opioid Receptor (DOR)	Human	>10,000	Negligible Affinity	[6]
5-HT _{1A} Receptor	Human	~32	Agonist	[7]
5-HT _{2B} Receptor	Human	~108	Agonist	[7]

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **paynantheine**.

Receptor Interaction Pathway

[Click to download full resolution via product page](#)

Caption: **Paynantheine**'s primary receptor interactions.

Conclusion

Paynantheine is a structurally and pharmacologically significant alkaloid of *Mitragyna speciosa*. Its discovery and subsequent characterization have been pivotal in developing a more nuanced understanding of kratom's bioactivity, moving beyond a singular focus on mitragynine. The protocols outlined in this guide provide a framework for the consistent isolation and purification of **paynantheine**, enabling further research into its therapeutic potential. Its dual action as an opioid antagonist and serotonin agonist suggests that it may play a crucial role in modulating the analgesic, euphoric, and addictive properties of kratom, making it a compelling target for future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. par.nsf.gov [par.nsf.gov]
- 2. kratomalks.org [kratomalks.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]
- To cite this document: BenchChem. [Paynantheine: A Technical Guide to its Discovery, Isolation, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163193#paynantheine-discovery-and-isolation-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com